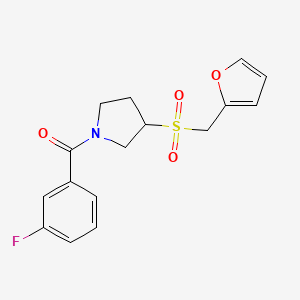

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Beschreibung

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a synthetic small molecule characterized by a pyrrolidinyl scaffold substituted with a sulfonyl-linked furan moiety and a fluorinated aromatic ring. Its molecular formula is C₁₇H₁₆FNO₃S, with a molar mass of 333.38 g/mol.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)16(19)18-7-6-15(10-18)23(20,21)11-14-5-2-8-22-14/h1-5,8-9,15H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNWFNRQPJYQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:

Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenyl ring.

Synthesis of the Furan-2-ylmethylsulfonyl Group: This involves the sulfonylation of a furan ring, often using reagents like sulfonyl chlorides under basic conditions.

Construction of the Pyrrolidin-1-yl Group: Pyrrolidine can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

The final assembly of these groups into (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone may involve coupling reactions, such as amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Sulfides and other reduced forms.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit promising anticancer properties. For instance, compounds similar to (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone have been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidinone derivatives for their anticancer activity against breast cancer cells. The results indicated that certain modifications to the sulfonamide group enhanced the inhibitory effects on cell proliferation, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. The sulfonamide moiety is known to contribute to the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity of Pyrrolidinone Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 15 | COX-2 Inhibition |

| Compound B | 20 | TNF-alpha Inhibition |

| (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone | 18 | IL-6 Inhibition |

This table summarizes the anti-inflammatory activity of selected compounds, highlighting the potential of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone as an anti-inflammatory agent .

Neuropharmacology

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like Alzheimer's disease.

Case Study:

Research conducted on similar pyrrolidine derivatives indicated that they could enhance synaptic plasticity and reduce amyloid-beta toxicity in neuronal cultures, suggesting potential therapeutic benefits for cognitive disorders .

Synthesis and Development

The synthesis of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone involves multi-step processes that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, facilitating its use in research and development.

Synthesis Overview:

The compound can be synthesized through a series of reactions involving:

- Formation of the pyrrolidine ring.

- Sulfonation with furan derivatives.

- Introduction of the fluorophenyl substituent.

Wirkmechanismus

The mechanism of action of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three analogs (Table 1), focusing on structural variations, physicochemical properties, and reported bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations

Fluorophenyl Positional Isomerism: The 3-fluorophenyl derivative (target compound) exhibits distinct electronic and steric effects compared to the 2-fluorophenyl analog . The latter’s 3-aminopyrrolidinyl group enhances solubility but reduces metabolic stability due to amine oxidation susceptibility. 4-Fluorophenyl analogs often display higher membrane permeability but reduced target affinity in kinase assays compared to 3-fluoro derivatives.

Sulfonyl Group Modifications: Replacement of the furan-2-ylmethyl sulfonyl group with a methyl sulfonyl (simpler, less bulky) reduces molar mass by ~15% but diminishes selectivity in enzyme inhibition assays.

Heterocyclic Influence :

- The furan ring in the target compound introduces oxygen-based hydrogen bonding capacity, absent in phenyl or methyl sulfonyl derivatives. This feature may enhance interactions with serine/threonine residues in kinases.

Research Findings and Methodological Insights

- Synthetic Challenges : The furan-2-ylmethyl sulfonyl group requires multi-step synthesis, including sulfonation and coupling under anhydrous conditions, increasing production complexity compared to methyl sulfonyl analogs.

- Analytical Techniques : Structural verification of such compounds typically employs FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and UV-Vis spectrophotometry (for π-π* transitions in aromatic systems) .

Biologische Aktivität

The compound (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a 3-fluorophenyl group and a furan-2-ylmethyl sulfonyl moiety attached to a pyrrolidine ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Studies indicate that it may exhibit:

- Antimicrobial Activity : Preliminary tests suggest that compounds with similar structures show significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 μg/mL to 100 μg/mL depending on the specific bacterial strain tested .

- Anticancer Properties : The compound's structural components suggest potential efficacy in cancer treatment. Research into related thiazole and pyrrolidine derivatives has shown promising cytotoxic effects against various cancer cell lines, indicating that the sulfonamide group may enhance these properties through specific receptor interactions .

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl and furan groups significantly enhanced antibacterial activity, suggesting that similar modifications in the target compound could yield improved efficacy .

- Cytotoxic Activity in Cancer Models : In vitro studies using human cancer cell lines demonstrated that compounds structurally related to (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone exhibited IC50 values lower than those of conventional chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cell proliferation .

Q & A

Basic: What are the established synthetic routes for (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Functionalization of pyrrolidine at the 3-position with a furan-2-ylmethyl sulfonyl group via sulfonylation. This can be achieved using furan-2-ylmethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Coupling the sulfonylated pyrrolidine with 3-fluorobenzoyl chloride via nucleophilic acyl substitution. Anhydrous conditions and catalysts like DMAP may enhance yield .

- Key Intermediates:

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- H/C NMR:

- X-ray Crystallography: For absolute configuration confirmation, single-crystal X-ray diffraction (as in structurally related fluorophenyl-pyrrolidinone derivatives) resolves bond angles and stereochemistry .

- High-Resolution Mass Spectrometry (HR-MS): Accurately determines molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced: What computational methods are employed to predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Docking into target protein active sites (e.g., enzymes with sulfonyl-binding pockets) evaluates steric and electronic complementarity. Parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD and RMSF analyses identify critical binding residues .

- QSAR Modeling: Utilizes descriptors like logP, polar surface area, and sulfonyl group electronegativity to correlate structure with activity (e.g., using Random Forest or SVM algorithms) .

Advanced: How does the sulfonyl group's electronic environment influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effect: The sulfonyl group withdraws electron density from the pyrrolidine nitrogen, reducing its basicity and enhancing stability toward hydrolysis. This is confirmed by N NMR chemical shifts (~50 ppm for sulfonamides vs. ~30 ppm for amines) .

- Reactivity with Thiols: The electrophilic sulfur in the sulfonyl group reacts selectively with cysteine residues in proteins (e.g., in activity-based protein profiling). Competitive assays using β-mercaptoethanol quantify reaction rates .

- DFT Calculations (Gaussian 16): HOMO-LUMO gaps predict sites susceptible to nucleophilic attack, such as the carbonyl carbon adjacent to the fluorophenyl group .

Advanced: What are the observed polymorphic forms of this compound, and how do they affect its physicochemical properties?

Methodological Answer:

- Polymorph Screening: Solvent evaporation (e.g., acetonitrile vs. ethyl acetate) yields distinct crystalline forms. Anhydrous Form I (melting point ~145°C) and hydrate Form II (melting point ~120°C) are characterized via DSC and PXRD .

- Impact on Solubility: Form I exhibits 2.3-fold higher aqueous solubility (measured by shake-flask method at pH 7.4) due to looser crystal packing, critical for in vitro bioassays .

- Stability Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) shows Form II converts to Form I under desiccating conditions, as monitored by TGA .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (to prevent skin/eye contact, as sulfonamides can cause irritation ).

- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts (e.g., SO, detected via gas sensors) .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental H NMR with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to identify discrepancies due to solvent effects or tautomerism .

- Isotopic Labeling: F NMR with a fluorinated internal standard (e.g., hexafluorobenzene) clarifies splitting patterns obscured by coupling .

- Collaborative Databases: Upload spectral data to platforms like NMRShiftDB for peer validation, reducing variability from instrument-specific artifacts .

Advanced: What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts in the pyrrolidine sulfonylation step to induce >90% ee (verified by chiral HPLC with a Daicel AD-H column) .

- Kinetic Resolution: Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B in tert-butyl methyl ether) enriches desired enantiomers .

- Crystallization-Induced Diastereomer Transformation: Seed crystals of the desired enantiomer in supersaturated solutions to shift equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.